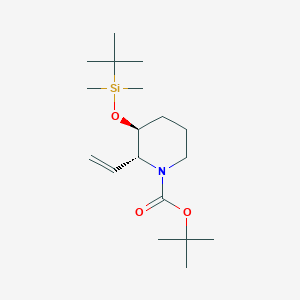
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various silylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can yield ethyl derivatives .
Applications De Recherche Scientifique
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The vinyl group can participate in various chemical reactions, potentially forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2R,3S)-3-hydroxy-2-vinylpiperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl and vinyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C18H35NO3Si |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-ethenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H35NO3Si/c1-10-14-15(22-23(8,9)18(5,6)7)12-11-13-19(14)16(20)21-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15+/m1/s1 |
Clé InChI |
OFJUHIJYHDQXGZ-CABCVRRESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



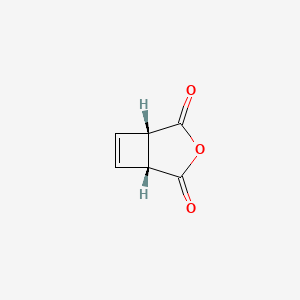
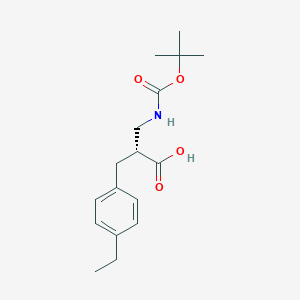
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
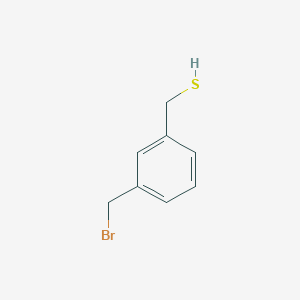
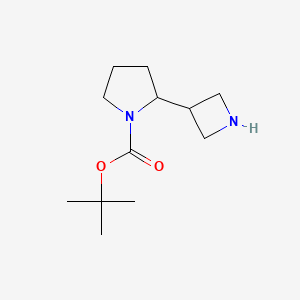
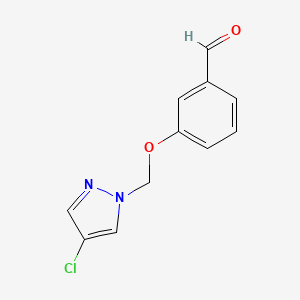
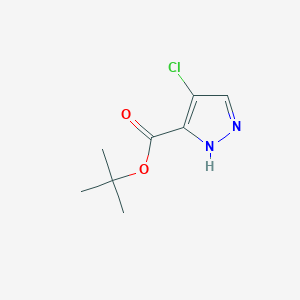

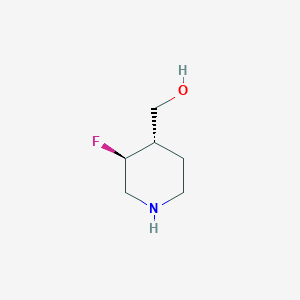
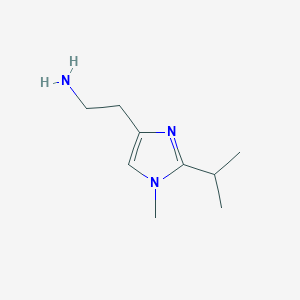
![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
